

# Phase Equilibrium Conditions for Ozone Hydrate Formation: A Technical Guide

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## Compound of Interest

Compound Name: Ozone hydrate

CAS No.: 84508-01-0

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## Introduction

Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids where water molecules form a cage-like lattice structure that encapsulates guest molecules.[1] While ozone ( $O_3$ ) is a powerful oxidizing agent with numerous applications, it is inherently unstable and readily decomposes to diatomic oxygen ( $O_2$ ).[2][3] Encapsulating ozone molecules within a clathrate hydrate structure offers a promising method for their preservation and storage.[4] This technical guide provides an in-depth analysis of the phase equilibrium conditions necessary for the formation of **ozone hydrates**, detailing the thermodynamic parameters, the critical role of co-formers, and the experimental protocols used for their determination.

## Thermodynamics of **Ozone Hydrate** Formation

The formation and stability of clathrate hydrates are governed by specific temperature and pressure conditions, which define the phase equilibrium. Due to ozone's instability, forming a pure **ozone hydrate** is challenging.[5] Consequently, research has focused on forming mixed-gas hydrates where "helper" gases or co-formers are used to stabilize the hydrate structure.

These co-formers occupy the hydrate cages alongside ozone and oxygen, allowing for hydrate formation at more moderate and accessible pressure and temperature conditions.[4][6]

Carbon dioxide (CO<sub>2</sub>) is a commonly studied co-former that enables the formation of a stable double hydrate with an ozone-oxygen gas mixture.[5][7] The presence of CO<sub>2</sub> significantly influences the equilibrium conditions, and the stability of the resulting hydrate is dependent on the partial pressures of the constituent gases.[5] Theoretical studies using molecular and lattice dynamics have been employed to calculate the free energy and determine the regions of stability for these double hydrates.[7]

### Quantitative Phase Equilibrium Data

The phase equilibrium conditions for ozone-containing hydrates have been determined experimentally for various systems. The data highlights the relationship between pressure, temperature, and the composition of the gas mixture.

Table 1: Phase Equilibrium Conditions for Ozone-Oxygen-Carbon Dioxide Hydrates This table summarizes the three-phase (Hydrate-Liquid-Vapor) equilibrium conditions for the O<sub>3</sub> + O<sub>2</sub> + CO<sub>2</sub> + H<sub>2</sub>O system at different molar ratios of the feed gas.

<b>(O<sub>3</sub> + O<sub>2</sub>) : CO<sub>2</sub> Molar Ratio (approx.)</b>	<b>Temperature (K)</b>	<b>Pressure (MPa)</b>	<b>Reference</b>
4 : 6	272	1.6	[5]
4 : 6	277	3.1	[5]
5 : 5	272	1.6	[5]
5 : 5	277	3.1	[5]

Note: In these experiments, the ozone fraction in the initial gas phase was approximately 0.025.[5]

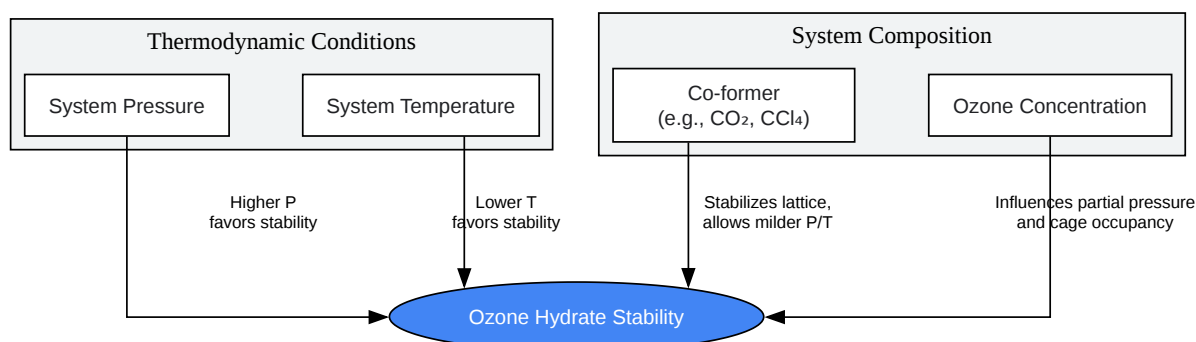
Table 2: Phase Equilibrium Conditions for Ozone-Oxygen Hydrates with Various Co-formers This table presents equilibrium data for ozone-oxygen hydrates formed with the assistance of

different co-formers. The mole fraction of ozone in the equilibrated gas mixture for these measurements ranged from 0.002 to 0.075.[6]

Co-former	Temperature (K)	Pressure (MPa)	Reference
Carbon Tetrachloride (CCl <sub>4</sub> )	~274	~0.1	[6]
Carbon Tetrachloride (CCl <sub>4</sub> )	~278	~0.2	[6]
Carbon Tetrachloride (CCl <sub>4</sub> )	~281	~0.3	[6]
1,1-dichloro-1-fluoroethane	~276	~0.1	[6]
1,1-dichloro-1-fluoroethane	~282	~0.2	[6]
1,1-dichloro-1-fluoroethane	~286	~0.3	[6]

### Factors Influencing **Ozone Hydrate** Stability

The stability of **ozone hydrates** is a complex interplay of thermodynamic conditions and gas composition. The logical relationship between these factors is crucial for optimizing ozone storage.



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Caption: Factors influencing the stability of ozone clathrate hydrates.

## Experimental Protocols

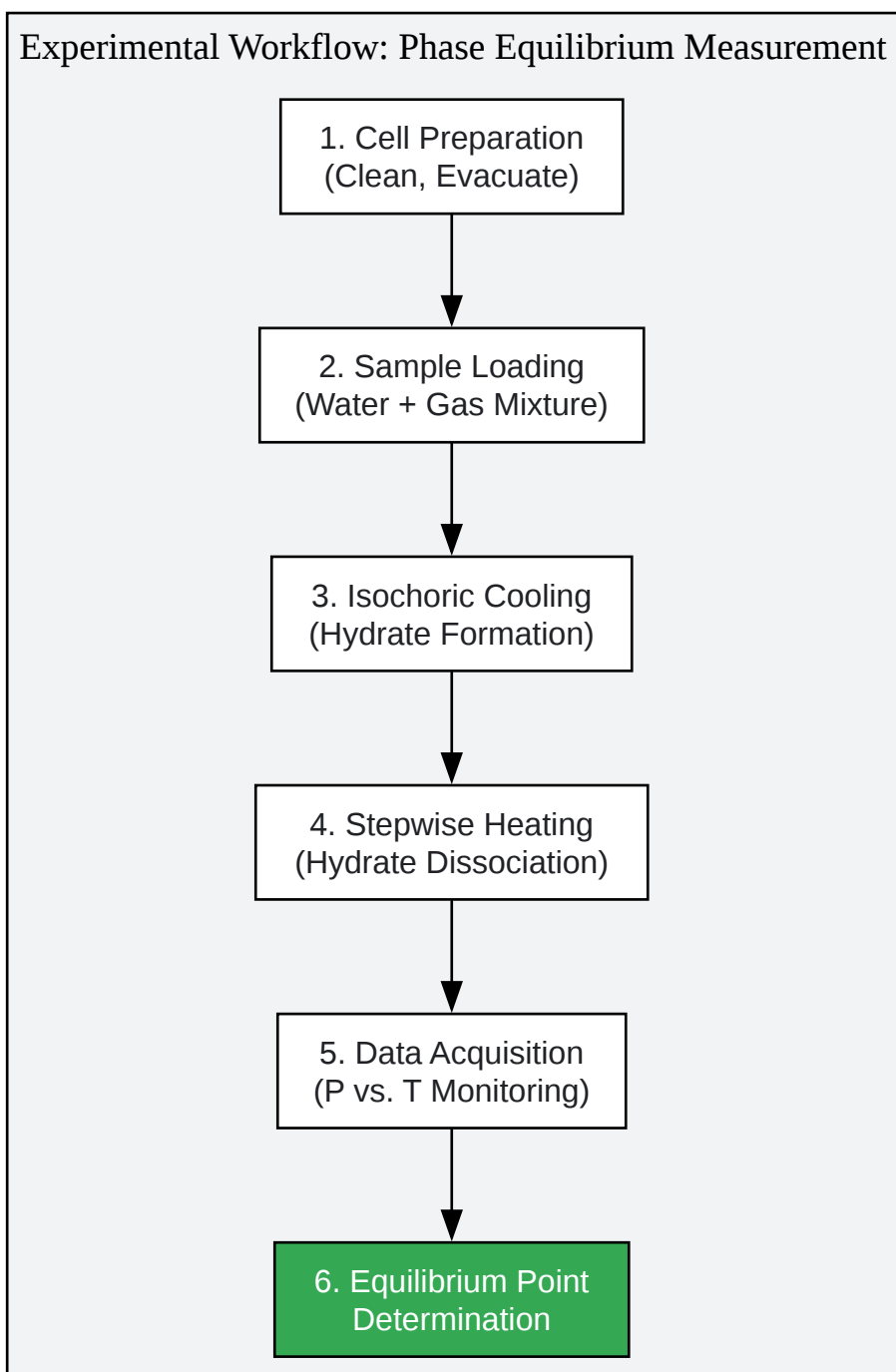
The determination of phase equilibrium data is critical for understanding and applying hydrate-based technologies. The isochoric pressure-search method is a widely used and reliable technique for this purpose.[8][9]

### Protocol 1: Isochoric Pressure-Search Method for Phase Equilibrium Determination

- **Apparatus Preparation:** A high-pressure equilibrium cell, typically made of stainless steel and equipped with temperature and pressure sensors, is used.[8] The cell is thoroughly cleaned with appropriate solvents and rinsed multiple times with ultrapure water. Following cleaning, the cell is dried and evacuated using a vacuum pump for at least 30 minutes.[8][9]
- **Sample Loading:** A precise amount of pure water is charged into the equilibrium cell. The cell is then pressurized with the desired gas mixture (e.g., O<sub>3</sub> + O<sub>2</sub> + CO<sub>2</sub>) to a predetermined initial pressure.[10]
- **Hydrate Formation (Cooling Stage):** The cell is cooled at a controlled rate while the contents are continuously stirred or agitated.[11] As the temperature decreases, the system pressure drops. A sharp, significant decrease in pressure indicates the onset of hydrate nucleation

and formation as gas molecules are enclathrated into the solid hydrate phase.[8][10] The system is allowed to stabilize at a temperature well within the hydrate formation region.

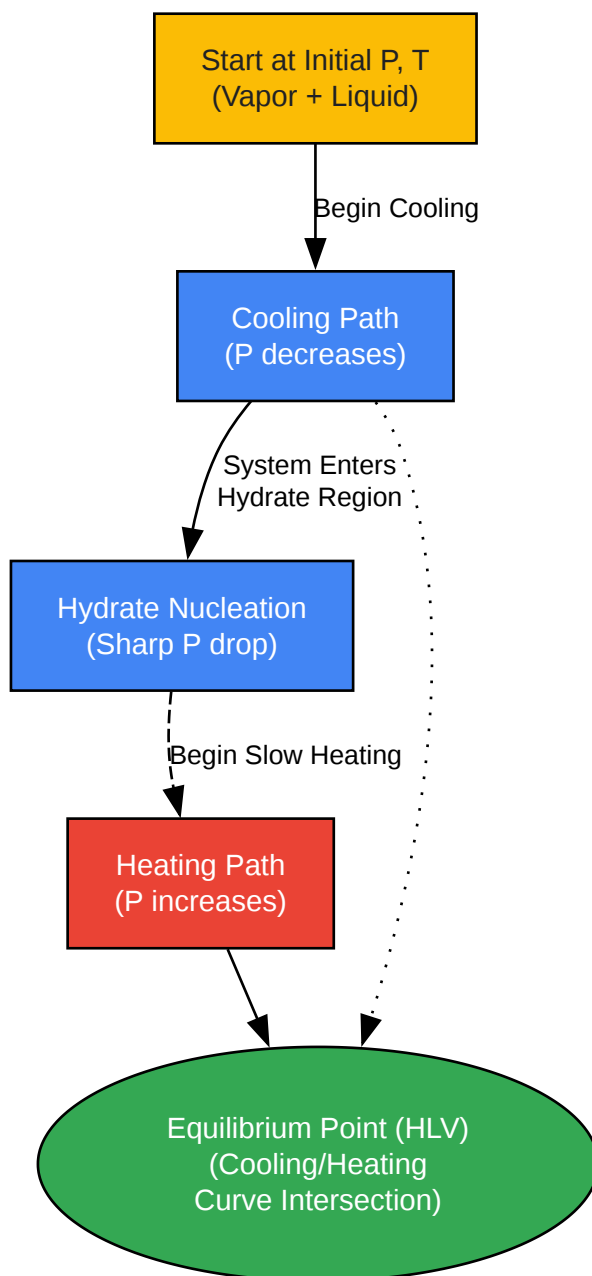
- Hydrate Dissociation (Heating Stage): The system is then heated very slowly and incrementally.[8] As the temperature rises, the hydrate structure begins to decompose (dissociate), releasing the trapped gas molecules. This causes the system pressure to increase.[10]
- Equilibrium Point Determination: The pressure and temperature data are continuously recorded during both the cooling and heating stages. The three-phase (Hydrate-Liquid-Vapor) equilibrium point is identified as the intersection of the cooling curve (representing hydrate formation) and the heating curve (representing hydrate dissociation).[10] This intersection marks the precise temperature and pressure at which the hydrate is in equilibrium with the liquid water and vapor phases.[8]



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Caption: General workflow for determining hydrate phase equilibrium conditions.

The isochoric pressure-search method relies on tracking pressure changes at a constant volume to identify phase transitions.



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Caption: Conceptual diagram of the isochoric pressure-search method.

Sample Analysis and Characterization

Post-formation analysis is essential to confirm the hydrate structure and quantify the amount of encapsulated ozone.

- Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystal structure of the formed solid. PXRD patterns can confirm the presence of a clathrate hydrate structure (e.g., structure I, sI) and identify any co-existing ice phases.[11]
- Iodometric Titration: To determine the concentration of ozone stored within the hydrate lattice, a quantitative chemical method like iodometric titration is employed. This involves carefully dissociating the hydrate sample and reacting the released ozone with a potassium iodide solution to determine its amount.[11][12]
- Spectroscopic Methods: Techniques like FT-IR and UV-Vis spectroscopy can also be used for the on-line determination and quantification of ozone in the gas phase during experiments.[12][13]

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